molecular formula C23H27FN2O3 B6562627 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1091166-85-6

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B6562627
CAS No.: 1091166-85-6
M. Wt: 398.5 g/mol
InChI Key: BXXSPPVSKCLUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is a diamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 4-fluorophenyl group at the 4-position and an isopropylphenyl group linked via an ethanediamide bridge.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-16(2)17-3-9-20(10-4-17)26-22(28)21(27)25-15-23(11-13-29-14-12-23)18-5-7-19(24)8-6-18/h3-10,16H,11-15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSPPVSKCLUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of a fluorophenyl group, an oxane ring, and a benzamide moiety, has garnered attention for its possible therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C20H22FNO2. The structure includes:

  • Fluorophenyl Group : Enhances lipophilicity and potentially alters receptor interactions.
  • Oxane Ring : Contributes to the compound's stability and may influence its biological activity.
  • Benzamide Moiety : Often associated with various biological activities, including anti-inflammatory and analgesic effects.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate the activity of certain receptors or enzymes, leading to alterations in cellular signaling pathways. This modulation can result in various biological outcomes, including anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzamide can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Analgesic Properties

The analgesic potential of this compound is supported by its structural analogs, which have demonstrated pain-relieving effects in preclinical studies. The mechanism is likely related to the inhibition of pain pathways mediated by specific receptors .

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. For example, a study on a related benzamide derivative showed significant reduction in paw edema in rats .
  • Cell Culture Studies : In vitro assays using human cell lines demonstrated that compounds with similar oxane structures can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamideChlorine instead of fluorineModerate anti-inflammatory effects
N-{[4-(4-bromophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamideBromine instead of fluorineReduced analgesic activity
N-{[4-(methylphenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamideMethyl group instead of fluorineLower potency in inflammation inhibition

The presence of fluorine significantly enhances the compound's lipophilicity and may improve its binding affinity to biological targets compared to its chlorinated or brominated counterparts.

Comparison with Similar Compounds

Data Tables

Table 2: Computational Tools for Analysis

Tool Application Relevance to Target Compound
SHELXL Crystal structure refinement Predicts conformational stability
Multiwfn Electron density analysis Maps electrostatic potential
DFT Electronic properties Models reaction pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.